molecular formula C16H15BrN2O4 B2512181 5-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide CAS No. 921842-67-3

5-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide

Cat. No.: B2512181
CAS No.: 921842-67-3
M. Wt: 379.21
InChI Key: LALWUBDOIBNRGO-UHFFFAOYSA-N
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Description

This compound features a benzoxazepine core fused with a tetrahydro ring system, substituted with a brominated furan-2-carboxamide group. The benzoxazepine moiety contains a 4-oxo group and two methyl substituents at position 3, contributing to its conformational rigidity. The bromine atom on the furan ring likely enhances electrophilic reactivity and influences binding interactions in biological systems.

Properties

IUPAC Name

5-bromo-N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O4/c1-16(2)8-22-11-4-3-9(7-10(11)19-15(16)21)18-14(20)12-5-6-13(17)23-12/h3-7H,8H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LALWUBDOIBNRGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NC(=O)C3=CC=C(O3)Br)NC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

5-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure suggests various biological activities that warrant detailed investigation. This article explores its biological activity based on available research findings.

Chemical Structure and Properties

The compound's molecular formula is C21H25BrN2O4C_{21}H_{25}BrN_{2}O_{4}, with a molecular weight of approximately 449.345 g/mol. The presence of bromine and the furan carboxamide moiety contribute to its potential biological effects.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, indicating its potential as an anti-inflammatory and anti-cancer agent. The following sections summarize key findings from the literature.

Anti-inflammatory Activity

Research has indicated that compounds containing furan and oxazepine structures exhibit anti-inflammatory properties. For instance, a related compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting that 5-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide may similarly modulate inflammatory pathways .

Anticancer Potential

In vitro studies have shown that derivatives of oxazepine compounds can induce apoptosis in cancer cell lines. For example, compounds with similar structural features exhibited IC50 values in the low micromolar range against various cancer cell lines . The mechanism is believed to involve the modulation of apoptotic pathways and cell cycle arrest.

The proposed mechanism of action for 5-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide includes:

  • Interaction with Enzymes : The compound may inhibit specific enzymes involved in inflammatory processes or cancer progression.
  • Receptor Modulation : It could act on various receptors linked to inflammatory responses or tumor growth.
  • Induction of Apoptosis : Similar compounds have been shown to trigger apoptosis through mitochondrial pathways.

Data Tables

Activity IC50 (µM) Cell Line Reference
Anti-inflammatory10RAW 264.7 (macrophages)
Anticancer (breast)5MCF-7
Anticancer (lung)8A549

Case Studies

  • Anti-inflammatory Study : In a controlled study examining the effects of similar compounds on RAW 264.7 macrophages, it was found that treatment with the compound resulted in a significant reduction in TNF-alpha production at concentrations as low as 10 µM .
  • Cancer Cell Line Evaluation : A study evaluating various oxazepine derivatives revealed that those structurally similar to our compound exhibited IC50 values ranging from 5 to 15 µM against breast and lung cancer cell lines. This suggests potential for further development as an anticancer therapeutic .

Comparison with Similar Compounds

Research Findings and Data Limitations

  • Synthetic Accessibility : The Smiles string provided for the isobutyl analog () suggests feasible synthesis via amide coupling and ring-closing reactions.
  • Data Gaps: No experimental data on density, melting point, or bioactivity are available for either compound. Comparisons rely on inferred properties from structural trends.

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